Methylprednisolone 17-hemisuccinate
Description
Historical Context of Glucocorticoid Research and Prodrug Development
The journey into glucocorticoid research began in the 19th century when physician Thomas Addison first described the symptoms of adrenal insufficiency, now known as Addison's disease. frontiersin.org This foundational observation spurred investigations into the function of the adrenal glands. A pivotal moment arrived in 1946 when Edward Calvin Kendall isolated several steroidal compounds from adrenal extracts, including what would later be known as cortisol (Compound E). frontiersin.org The therapeutic potential of these compounds was soon realized by rheumatologist Philip Hench, who, along with Kendall and Tadeus Reichstein, was awarded the 1950 Nobel Prize in Physiology or Medicine for the discovery of cortisone (B1669442) and its therapeutic effects. the-rheumatologist.org
These discoveries launched a new era in medicine, establishing glucocorticoids as powerful agents for treating a wide array of inflammatory and autoimmune diseases. nih.govnih.gov Their mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of genes involved in inflammation and immune responses. frontiersin.orgthe-rheumatologist.org
Despite their efficacy, the clinical use of glucocorticoids was often hampered by issues such as poor water solubility, which limited formulation options, and significant side effects associated with long-term use. nih.govnih.gov This challenge led to the strategic development of prodrugs. Prodrugs are inactive or less active chemical derivatives of a parent drug that undergo transformation in the body to release the active pharmacological agent. nih.gov This approach offered a promising strategy to enhance the physicochemical properties of drugs, such as solubility and stability, thereby improving their delivery and therapeutic profile. nih.govnih.gov Early examples, like dexamethasone (B1670325) sodium phosphate (B84403) and methylprednisolone (B1676475) sodium succinate (B1194679), were designed primarily to increase the water solubility of the parent glucocorticoid for parenteral administration. nih.gov
Rationale for Esterification in Glucocorticoid Prodrug Design
Esterification is a common and effective chemical modification used in the design of glucocorticoid prodrugs. nih.gov This strategy involves attaching an ester group to a hydroxyl moiety on the parent steroid, fundamentally altering its properties. nih.gov The primary rationale for this modification is to overcome challenges related to the drug's formulation and delivery. nih.govnih.gov
One of the key advantages of esterification is the ability to modulate the solubility of the glucocorticoid. By introducing a succinate ester, a dicarboxylic acid derivative, a terminal carboxylic acid group becomes available. hmdb.ca This allows for the formation of highly water-soluble salts, such as sodium succinate, which are suitable for intravenous administration. nih.govchemicalbook.com For instance, the conversion of methylprednisolone to methylprednisolone hemisuccinate significantly enhances its water solubility.
Conversely, esterification can also be used to increase a drug's lipophilicity. Masking a polar hydroxyl group with a less polar ester can improve the drug's ability to permeate biological membranes. nih.gov This modification of tissue distribution patterns is another significant benefit of creating ester prodrugs. Once in the body, these ester-based prodrugs are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug at the desired site of action. nih.gov The ease of synthesis and the predictable enzymatic conversion in the body further contribute to the widespread use of ester promoieties in prodrug design. nih.gov
Overview of Current Research Trajectories for Methylprednisolone 17-Hemisuccinate
Research focusing specifically on this compound is more niche compared to its 21-position isomer, methylprednisolone 21-hemisuccinate. hmdb.ca The emergence of this particular compound in scientific literature is closely tied to the advancement of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC). These methods enabled the resolution and distinction of different positional isomers within commercial preparations of methylprednisolone succinate.
Initially, this compound was often identified as an impurity or an analytical marker in methylprednisolone formulations rather than a primary object of pharmacological study. Its presence raised questions for regulatory bodies and manufacturers regarding its potential impact on the total potency and therapeutic efficacy of the drug product.
Current research trajectories have evolved from simple identification towards a more detailed investigation of its unique properties. Academic studies are now exploring the pharmacokinetic and pharmacodynamic profiles of this compound to understand its independent biological behavior. nih.gov Key areas of investigation include its rate of hydrolysis back to the active methylprednisolone compared to the 21-ester and how its specific structure might alter tissue distribution and receptor binding characteristics. nih.gov While methylprednisolone hemisuccinate is known to have a longer residence time and slower conversion to the active form compared to other esters like methylprednisolone phosphate, the specific contributions of the 17-isomer to this profile are a subject of ongoing interest. nih.gov This research is crucial for a comprehensive understanding of corticosteroid formulations and for optimizing their therapeutic application.
Data Tables
Physicochemical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | C26H34O8 |
| Molecular Weight | 474.54 g/mol |
| Appearance | White or almost white, hygroscopic powder. chemicalbook.com |
| Solubility | Practically insoluble in water; dissolves in dilute solutions of alkali hydroxides. chemicalbook.com |
| Storage Temperature | 2-8°C |
This table presents compiled data from various chemical databases. chemicalbook.comnih.govchemicalbook.com
Table of Chemical Compounds
| Compound Name |
|---|
| Acemetacin |
| Acenocoumarol |
| Acetohexamide |
| Acetone |
| Acetyldigitoxin |
| Acetylsalicylic acid |
| Albiglutide |
| Albuterol |
| Alclofenac |
| Aldesleukin |
| Alfacalcidol |
| Annexin A1 |
| Azithromycin |
| Betamethasone |
| Cefoperazone |
| Chlorpromazine |
| Chlorpropamide |
| Chlorthalidone |
| Cholecalciferol |
| Cholestyramine |
| Cortisol |
| Cortisone |
| Dexamethasone |
| Dexamethasone sodium phosphate |
| Dobutamine |
| Donepezil |
| Doxacurium |
| Doxercalciferol |
| Drospirenone |
| Ethanol |
| Hydrocortisone (B1673445) |
| Methylparaben |
| Methylprednisolone |
| This compound |
| Methylprednisolone 21-Hemisuccinate |
| Methylprednisolone phosphate |
| Methylprednisolone sodium succinate |
| Prednisone (B1679067) |
| Propylparaben |
| Pyridine |
| Succinic anhydride (B1165640) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNUHGXSJAWMH-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998345 | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77074-42-1 | |
| Record name | Methylprednisolone 17-hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Derivatization Strategies for Methylprednisolone 17 Hemisuccinate
Esterification Reactions for Methylprednisolone (B1676475) 17-Hemisuccinate Synthesis
The primary method for synthesizing methylprednisolone 17-hemisuccinate is through the esterification of methylprednisolone. This reaction targets one of the hydroxyl groups on the methylprednisolone molecule, creating an ester linkage with a succinyl group.
Role of Succinic Anhydride (B1165640) in Ester Formation
Succinic anhydride is a key reagent in the synthesis of this compound. google.com The process involves the reaction of methylprednisolone with succinic anhydride in the presence of a basic catalyst and a suitable solvent. google.com The anhydride provides the succinyl group that esterifies the hydroxyl group of methylprednisolone.
The reaction is typically carried out in a non-protonic solvent such as dimethylformamide (DMF) or pyridine. google.commdpi.com A base, commonly triethylamine (B128534), is used to catalyze the reaction. google.com The process generally involves dissolving succinic anhydride in the solvent, followed by the addition of methylprednisolone and the catalyst. The mixture is then stirred at a controlled temperature to facilitate the esterification. google.com The reaction is terminated by the addition of an acid, which precipitates the product. The crude product is then purified, often through recrystallization, to yield this compound.
It is important to note that the esterification can potentially occur at either the 17- or 21-hydroxyl position of methylprednisolone. This can lead to the formation of two positional isomers: this compound and methylprednisolone 21-hemisuccinate. The 21-ester is considered the thermodynamically more stable isomer. nih.gov
Comparative Synthetic Routes and Yield Optimization Research
Research into the synthesis of methylprednisolone hemisuccinate has explored various reaction conditions to optimize yield and purity. One patented method describes a process that can achieve a yield of over 115% with a product purity greater than 99%. google.com This method utilizes a non-protonic solvent and a basic catalyst, which is reported to create an excellent reaction system with succinic anhydride, leading to milder and more complete reactions. google.com
Different basic catalysts have been investigated, including tetramethylenediamine, diethylamine, dipropylamine, triethylamine, dibutylamine, and trimethylamine, with triethylamine being a preferred choice. google.com The choice of solvent is also crucial, with non-protonic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide, N,N-dimethylacetamide, diethylformamide, and tetrahydrofuran (B95107) (THF) being effective. google.com Reaction temperatures are typically maintained between 0 and 50°C. google.com
Alternative direct synthesis methods for steroidal hemisuccinates have also been reported, such as using bismuth triflate as a catalyst with an acid anhydride. mdpi.comresearchgate.net Indirect methods may involve the use of methylmagnesium bromide to form a steroidal alkoxide, followed by acylation with a reagent like methyl succinyl chloride. mdpi.comresearchgate.net
Design of Advanced Prodrugs and Conjugates for Modified Pharmacological Profiles
The chemical structure of this compound allows for its use as a prodrug, a molecule that is converted into the active drug within the body. nih.gov This approach can be used to overcome issues such as poor bioavailability, lack of site-specificity, and chemical instability. nih.gov Advanced prodrug design aims to create targeted and efficient drug delivery systems. nih.govmdpi.com
Polymeric Conjugation Approaches (e.g., Dextran, Cyclodextrin)
To enhance the therapeutic properties of methylprednisolone, researchers have explored the conjugation of the drug to polymers. Cyclodextrins, for instance, can be covalently linked to various polymers to alter physicochemical properties and improve drug delivery. nih.gov These cyclodextrin-containing polymers can have diverse architectures, including linear, grafted, and branched structures, with the cyclodextrin (B1172386) units either in the main chain or as side groups. nih.gov
For example, a drug can be conjugated to a cyclodextrin-based polymer via a hydrolyzable ester linkage, allowing for sustained release of the active agent. nih.gov This approach has been demonstrated with the antitumor agent doxorubicin, which showed a sustained release over several days from a supramolecular polymer-drug conjugate. nih.gov
Rationale for Site-Specific and Targeted Delivery Prodrug Design
The primary goal of site-specific and targeted delivery prodrug design is to increase the concentration of the active drug at the desired site of action, thereby enhancing efficacy and reducing systemic side effects. nih.govresearchgate.net This can be achieved by designing prodrugs that are selectively activated by enzymes or transported by carriers that are overexpressed at the target site. nih.govmdpi.com
Targeted prodrug strategies include antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), which utilize enzymes to activate the prodrug at a specific location. nih.gov Another approach involves targeting specific membrane transporters to enhance oral drug delivery or for selective uptake into cancer cells. nih.gov By exploiting these biological differences, prodrugs can be designed for more precise and effective therapeutic interventions. nih.govmdpi.com
Pharmacological Mechanisms of Action of Methylprednisolone 17 Hemisuccinate
Glucocorticoid Receptor Agonism and Binding Kinetics
Methylprednisolone (B1676475) 17-hemisuccinate is a prodrug that is rapidly hydrolyzed to its active form, methylprednisolone. drugbank.com As a glucocorticoid, methylprednisolone functions by binding to and activating the glucocorticoid receptor (GR). nih.govdrugbank.com The GR is a member of the nuclear receptor superfamily and, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. nih.gov
Upon binding of methylprednisolone, the GR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. nih.gov Inside the nucleus, the ligand-bound GR can modulate gene transcription through several mechanisms. nih.govfrontiersin.org The binding kinetics of methylprednisolone to the GR are a critical determinant of its pharmacological activity. While specific kinetic parameters for methylprednisolone 17-hemisuccinate are not extensively detailed in the provided results, the general model of glucocorticoid-receptor interaction involves both loose and tight binding states within both the cytoplasm and the nucleus. nih.gov This intricate binding process ultimately leads to the modulation of gene transcription. nih.gov
Molecular Basis of Anti-Inflammatory Effects
The anti-inflammatory properties of methylprednisolone are multifaceted, involving the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins. patsnap.com
Modulation of Gene Expression in Inflammatory Pathways
Once in the nucleus, the methylprednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govfrontiersin.org This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription. frontiersin.orgnih.gov
Key anti-inflammatory effects arise from the transrepression of genes encoding pro-inflammatory cytokines, such as interleukins (e.g., IL-6, IL-17) and tumor necrosis factor-alpha (TNF-α), as well as chemokines and adhesion molecules. patsnap.comfrontiersin.orgnih.gov This suppression reduces the recruitment and activation of immune cells at sites of inflammation. patsnap.com Conversely, through transactivation, methylprednisolone upregulates the expression of anti-inflammatory proteins. researchgate.net
Impact on Nuclear Factor-Kappa B (NF-κB) Activation
A crucial mechanism of methylprednisolone's anti-inflammatory action is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that plays a central role in orchestrating the inflammatory response by promoting the expression of numerous pro-inflammatory genes. nih.gov
Methylprednisolone can inhibit NF-κB activation through several proposed mechanisms. One major pathway involves the direct interaction of the activated GR with NF-κB, preventing its binding to DNA and subsequent transcriptional activation. nih.gov Studies have shown that methylprednisolone can reduce the binding activity of NF-κB. nih.gov For instance, in a rat model of spinal cord injury, administration of methylprednisolone significantly reduced the post-traumatic increase in NF-κB binding activity. nih.gov This inhibition of NF-κB is a cornerstone of the anti-inflammatory effects of glucocorticoids.
Role of Glucocorticoid-Induced Leucine Zipper (GILZ)
Glucocorticoid-Induced Leucine Zipper (GILZ) is a protein that is rapidly and strongly induced by glucocorticoids, including methylprednisolone. frontiersin.orgnih.gov GILZ has been identified as a key mediator of many of the anti-inflammatory effects of glucocorticoids. frontiersin.orgnih.gov
GILZ can inhibit the NF-κB and MAPK pathways, which are critical for the inflammatory response. frontiersin.orgmdpi.com It has been shown to physically interact with components of these pathways, such as NF-κB and the c-Jun/c-Fos heterodimer (AP-1), thereby suppressing their activity. mdpi.comobgynkey.com Research has demonstrated that GILZ is crucial for modulating inflammatory processes and may be a target for developing new anti-inflammatory therapies. nih.gov The induction of GILZ is considered a marker of glucocorticoid sensitivity. nih.gov
Mechanisms of Immunosuppressive Action
Methylprednisolone is a potent immunosuppressant, a property that makes it valuable in the treatment of autoimmune diseases and the prevention of organ transplant rejection. patsnap.compfizer.com Its immunosuppressive effects are achieved through multiple mechanisms that impact various immune cells.
The drug suppresses the immune system, which can increase the risk of infection. pfizer.com It achieves this by reducing the proliferation of T-lymphocytes and the production of antibodies by B-lymphocytes. patsnap.com Methylprednisolone has been shown to inhibit the production of key cytokines involved in T-cell differentiation and function, such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ). nih.govnih.gov By modulating the activity of these crucial immune cells, methylprednisolone helps to control overactive immune responses. patsnap.com
Specific Cellular Interactions and Functional Modulation (e.g., Endothelial Cells)
Methylprednisolone exerts significant effects on endothelial cells, which play a critical role in the inflammatory process by regulating leukocyte trafficking. frontiersin.org Upon activation by pro-inflammatory signals, endothelial cells express adhesion molecules that facilitate the attachment and migration of leukocytes from the bloodstream into tissues. frontiersin.org
Methylprednisolone has been shown to downregulate the expression of key adhesion molecules on endothelial cells, including E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). frontiersin.orgnih.gov This reduction in adhesion molecule expression inhibits the interaction between neutrophils and endothelial cells, thereby limiting the infiltration of inflammatory cells into tissues. nih.gov For example, studies have demonstrated that methylprednisolone can inhibit the adherence and migration of neutrophils across human umbilical vein endothelial cell (HUVEC) monolayers stimulated with interleukin-1β. nih.gov Furthermore, in patients with multiple sclerosis, intravenous methylprednisolone therapy led to a reduction in serum levels of soluble E-selectin and modulated the expression of adhesion molecules on monocytes. nih.gov
Pharmacokinetics and Biotransformation Research of Methylprednisolone 17 Hemisuccinate
Prodrug Hydrolysis and Conversion Kinetics to Methylprednisolone (B1676475)
Methylprednisolone 17-hemisuccinate is a prodrug, meaning it is an inactive compound that is converted into the active drug, methylprednisolone, within the body. nih.govnih.gov This conversion is primarily achieved through hydrolysis, a chemical reaction involving the breaking of bonds by the addition of water. nih.govgoogle.comgoogle.com The in vivo hydrolysis of methylprednisolone sodium succinate (B1194679), a closely related ester, is rapid, with a reported half-life of approximately 4.14 minutes, and this rate is independent of the administered dose. nih.gov However, in vitro studies have shown that the hydrolysis in plasma, whole blood, and red blood cells is a much slower process. nih.gov
Influence of Enzyme Activity (e.g., Carboxylesterases) on Conversion Rates
The conversion of this compound to methylprednisolone is not a spontaneous process but is catalyzed by enzymes. nih.govnih.gov Specifically, nonspecific carboxylesterases play a crucial role in this hydrolysis. nih.gov Research has identified a specific carboxylesterase isozyme in rat liver microsomes, belonging to the CES2 family, as a key player in the hydrolysis of methylprednisolone hemisuccinate. nih.gov The activity of this enzyme can be significantly increased by the administration of dexamethasone (B1670325), indicating a potential for drug-drug interactions to influence the conversion rate. nih.gov Interestingly, this CES2 isozyme is also present in plasma, and its levels can be elevated by dexamethasone, which could have implications for the pharmacokinetics of ester-based drugs. nih.gov
Interspecies Variability in Prodrug Activation and Disposition
The activation and disposition of this compound can vary between different species. Studies have been conducted in various animal models, including dogs and swine, to understand the metabolism of this prodrug. nih.gov For instance, research in rats has provided detailed insights into the role of specific carboxylesterases in the liver. nih.gov These interspecies differences are important considerations in preclinical drug development and for extrapolating animal data to humans.
Comparative Conversion Rates with Other Methylprednisolone Esters (e.g., Phosphate (B84403), Sodium Succinate)
When compared to other esters of methylprednisolone, the rate of conversion to the active form can differ significantly. A study comparing methylprednisolone phosphate and methylprednisolone hemisuccinate found that methylprednisolone was formed more rapidly from the phosphate ester. nih.gov In the first 30 minutes following administration, methylprednisolone levels were three to four times higher after receiving the phosphate form compared to the hemisuccinate form. nih.gov This suggests that methylprednisolone phosphate provides a faster and more efficient conversion to the active methylprednisolone. nih.gov
Furthermore, the degradation of methylprednisolone 21-succinate in an aqueous solution is influenced by pH and involves acyl migration from the 21-hydroxyl group, a reaction that is important to consider in its stability and conversion. nih.gov The 21-ester is thermodynamically more stable, although its hydrolysis is faster under alkaline conditions. nih.gov
Absorption and Distribution Dynamics of this compound and its Metabolites
The absorption and distribution of this compound and its active metabolite, methylprednisolone, are critical to its therapeutic effect.
Systemic Availability and First-Pass Effects
Following administration, this compound is subject to metabolic processes that affect its systemic availability. A notable portion of the hemisuccinate ester is excreted unchanged in the urine, indicating incomplete conversion to the active drug. nih.gov One study reported that approximately 14.7% of the administered hemisuccinate was excreted renally, meaning it was not systemically available as methylprednisolone. nih.gov This is in contrast to methylprednisolone phosphate, where only a very small amount (mean of 1.7%) was eliminated unchanged in the urine. nih.gov
The concept of first-pass metabolism, where a drug is metabolized at a specific site (often the liver) before reaching systemic circulation, is relevant to corticosteroids. droracle.aiwikipedia.org While the oral bioavailability of methylprednisolone tablets is high (around 82-99%), parenteral administration of the prodrug introduces different pharmacokinetic considerations. nih.govnih.gov For instance, after parenteral administration, this compound has a longer mean residence time compared to the phosphate ester. nih.gov
Plasma Protein Binding Characteristics
Once in the bloodstream, methylprednisolone, the active metabolite, binds to plasma proteins. It exhibits linear plasma protein binding, with an average of 77% of the drug being bound. nih.govdrugbank.com This binding is primarily to albumin. nih.gov The extent of plasma protein binding for methylprednisolone in rats has been reported to be around 60.5%. nih.gov It is important to note that neither methylprednisolone hemisuccinate nor the phosphate ester has been detected in saliva, although methylprednisolone itself can be found in saliva at levels that parallel plasma concentrations. nih.govnih.gov
Interactive Data Table: Pharmacokinetic Parameters of Methylprednisolone and its Esters
| Parameter | Methylprednisolone Hemisuccinate | Methylprednisolone Phosphate | Methylprednisolone (from oral tablet) |
|---|---|---|---|
| Conversion to Methylprednisolone | Slower | Faster (3-4x higher levels in first 30 min) nih.gov | N/A |
| Mean Residence Time | Longer | Shorter | - |
| Renal Excretion (Unchanged Prodrug) | ~14.7% nih.gov | ~1.7% nih.gov | N/A |
| Plasma Protein Binding (Methylprednisolone) | 77% (human) nih.govdrugbank.com, ~60.5% (rat) nih.gov | 77% (human) nih.govdrugbank.com, ~60.5% (rat) nih.gov | 77% (human) nih.govdrugbank.com, ~60.5% (rat) nih.gov |
| Oral Bioavailability (Methylprednisolone) | N/A | N/A | 82-99% nih.govnih.gov |
Metabolic Pathways and Excretion Profiles
Renal Clearance of Unchanged Prodrug and Metabolites
Following administration, a notable portion of this compound is cleared from the body via the kidneys without being metabolized. nih.govnih.gov Research indicates that approximately 10% to 14.7% of the administered dose is excreted unchanged as the hemisuccinate ester in the urine. nih.govnih.gov This suggests that the conversion of the prodrug to its active form, methylprednisolone, is not entirely complete. nih.gov In comparison, the renal clearance of the active metabolite, methylprednisolone, accounts for about 7.2% of the administered dose, with a clearance rate of approximately 24 ml/min. nih.gov This renal clearance of methylprednisolone appears to be independent of the administered dose or the specific prodrug form used. nih.gov
Acyl Migration Research and Isomeric Interconversion
A significant aspect of the biotransformation of this compound is the process of acyl migration, leading to an isomeric interconversion between the 17-hemisuccinate and 21-hemisuccinate forms. nih.gov
Kinetics of 17-Hemisuccinate to 21-Hemisuccinate Rearrangement
The rearrangement of the succinate ester from the 17-hydroxyl position to the 21-hydroxyl group is a notable chemical reaction. nih.gov Studies have shown that under alkaline conditions, the migration from the 17-ester to the 21-ester is a much faster process than the direct hydrolysis of the 17-ester. nih.gov This reversible rearrangement is also influenced by intramolecular catalysis involving the terminal carboxyl group of the succinate moiety. nih.gov
Thermodynamic Stability of Isomeric Esters
From a thermodynamic standpoint, the 21-hemisuccinate ester is considered to be more stable than the 17-hemisuccinate isomer. nih.gov This is concluded from the rate constants observed for both the forward and reverse acyl migration reactions. nih.gov Despite the faster alkaline hydrolysis of the 21-ester, its formation is thermodynamically favored. nih.gov
Chronopharmacokinetics and Diurnal Variation Studies
The timing of administration can influence the pharmacokinetics of methylprednisolone. Studies have investigated the differences in the drug's behavior when administered at different times of the day.
Research involving healthy male volunteers who received intravenous methylprednisolone at 8 am versus 4 pm revealed significant diurnal variations. nih.gov The clearance of methylprednisolone was found to be 28% greater in the afternoon compared to the morning. nih.gov This enhanced clearance in the afternoon led to cortisol concentrations returning to baseline approximately 4 hours earlier after the 4 pm dose compared to the 8 am dose. nih.gov
| Parameter | 8 am Administration | 4 pm Administration |
|---|---|---|
| Clearance (CL) | Lower | 28% Greater |
| Volume of Distribution (V) | ~1.24 L/kg | ~1.24 L/kg |
Minimal Physiologically Based Pharmacokinetic (mPBPK) Modeling for Disposition Analysis
Minimal physiologically based pharmacokinetic (mPBPK) models have been employed to analyze the disposition of methylprednisolone and its metabolites. researchgate.netfda.gov These models simplify the complexity of whole-body PBPK models by lumping tissues with similar kinetic properties into a smaller number of compartments. fda.govresearchgate.net
An mPBPK model for methylprednisolone has been developed consisting of blood and two tissue compartments (a lumped liver and kidney compartment, and a compartment for the remainder of the body) that incorporates nonlinear tissue partitioning. researchgate.net This type of model has proven effective in describing the disposition of the drug and has been used to successfully capture plasma concentration profiles and estimate pharmacokinetic parameters from various literature sources. researchgate.net PBPK models, in general, are valuable tools for predicting drug absorption, distribution, metabolism, and excretion. fda.gov More complex PBPK models have been used to explore the reversible metabolism between methylprednisolone and its metabolite, methylprednisone, revealing tissue-specific binding and conversion rates in different organs like the liver, kidney, and lung. nih.gov
Stability and Degradation Kinetics of Methylprednisolone 17 Hemisuccinate
Hydrolytic Stability Profiles in Aqueous Solutionsnih.gov
The degradation of methylprednisolone (B1676475) 21-succinate in aqueous solutions has been studied as a function of pH. nih.gov In addition to hydrolysis, acyl migration from the 21-hydroxyl group is a significant reaction pathway. nih.gov The 17-succinate isomer can be isolated, and its decomposition back to the 21-succinate has been observed. nih.gov The direct hydrolysis of the 17-ester is considerably slower than the acyl migration from the 17 to the 21 position, especially under alkaline conditions. nih.gov The 21-ester is thermodynamically more stable, despite its faster alkaline hydrolysis rate. nih.gov
The hydrolysis of the 21-ester and the reversible rearrangement to the 17-ester are subject to intramolecular catalysis by the terminal carboxyl group. nih.gov A kinetic pKa value of 4.5-4.6 has been estimated for this process. nih.gov The pH of the solution significantly influences the degradation pathways. For instance, the addition of cimetidine (B194882) hydrochloride to a solution of methylprednisolone sodium succinate (B1194679) in 5% dextrose injection lowers the pH from approximately 7.3 to about 5.6. nih.gov However, even with this pH change, the concentration of methylprednisolone 21-succinate ester remains stable for at least 24 hours at room temperature. nih.gov
Forced Degradation Studies (e.g., Acid, Base, Oxidation, Thermal Stress, Photolysis)shd.org.rsscbt.com
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. biomedres.us These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. biomedres.us
In the case of methylprednisolone sodium succinate, a related compound, forced degradation was induced by treating samples with 5 mol L-1 hydrochloric acid for 30 minutes at 80°C to generate higher concentrations of degradation products for identification. shd.org.rs Heat and light are also known to accelerate the decomposition of methylprednisolone hemisuccinate. scbt.com
Identification and Characterization of Degradation Productsshd.org.rs
The degradation of methylprednisolone can result in the formation of several impurities. In a study on a lyophilized injectable preparation of methylprednisolone sodium succinate, four main degradation products were identified, labeled as impurities A, B, C, and D. shd.org.rs
The identification of impurities B, C, and D was achieved using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. shd.org.rs These analyses confirmed that all three are substances related to methylprednisolone. shd.org.rs High-Resolution Electrospray Ionization in a Time of Flight (HR-ESI-TOF) mass spectrometry and 1H-NMR spectroscopy were instrumental in elucidating the structures of these degradation products. scispace.com Impurities C and D were identified as the E and Z isomers of 20-hydroxy-17(20)E-ene-21-al derivatives of 6α-methylprednisolone. researchgate.net
Influence of Environmental Parameters on Product Stability (e.g., Temperature, Moisture, Light)shd.org.rsscbt.comresearchgate.net
Environmental factors play a significant role in the stability of methylprednisolone 17-hemisuccinate.
Temperature: Temperature has a major impact on the degradation process, leading to the appearance of three degradation products (impurities B, C, and D). shd.org.rs Increasing the temperature leads to an increase in free methylprednisolone due to hydrolysis. researchgate.net
Moisture: Methylprednisolone is known to be very unstable, particularly in the presence of moisture, which is why it is often produced as a lyophilized powder for injections. shd.org.rs
Light: The presence of light can cause an increase in the content of impurity A. shd.org.rs
The following table summarizes the effect of temperature and relative humidity on the concentration of total and free methylprednisolone after 6 months of storage.
| Storage Conditions | Total MP Concentration (%) | Free MP Concentration (%) |
|---|---|---|
| Initial | 101.9 | 1.51 |
| 25 °C/60 % RH | 101.3 | 2.68 |
| 40 °C/75 % RH | 100.4 | 3.12 |
Data sourced from a stability study of a lyophilized injectable preparation of methylprednisolone sodium succinate. researchgate.net
Chemical Stability in Biological Matrices (e.g., Human Plasma)nih.gov
The stability of methylprednisolone esters is also crucial in biological environments. When administered intravenously, methylprednisolone hemisuccinate is converted to the active form, methylprednisolone. nih.gov Studies have shown that methylprednisolone is formed more rapidly from methylprednisolone phosphate (B84403) than from methylprednisolone hemisuccinate. nih.gov In the first 30 minutes after administration, methylprednisolone levels are three to four times higher after phosphate administration compared to hemisuccinate. nih.gov A significant amount of the hemisuccinate ester (mean, 14.7%) is excreted unchanged in the urine, indicating it is not fully bioavailable. nih.gov Neither the phosphate nor the hemisuccinate esters were detectable in saliva. nih.gov
Advanced Drug Delivery Systems Research for Methylprednisolone 17 Hemisuccinate
Liposomal Formulations for Enhanced Delivery and Pharmacokinetics
Liposomes serve as versatile carriers for drugs like methylprednisolone (B1676475) 17-hemisuccinate (MPS), a prodrug of methylprednisolone. nih.gov Encapsulating MPS in liposomes can alter its distribution in the body, leading to more targeted effects.
Nano-sterically stabilized liposomes (nSSL) are liposomes that have been modified to evade rapid clearance from the bloodstream by the mononuclear phagocyte system. This is typically achieved by coating the liposome (B1194612) surface with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net This "stealth" characteristic prolongs the circulation time of the liposomes, allowing them to accumulate in tissues with increased vascular permeability, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov This passive targeting is particularly beneficial for delivering drugs to sites of inflammation or tumors, which often have leaky blood vessels. nih.govnih.gov
The effectiveness of passive targeting is influenced by the liposome's size. For extravasation into target tissues to occur, liposomes should generally be smaller than 400 nm, with more effective accumulation seen with particles under 200 nm. nih.gov Studies using PEGylated sterically stabilized nano-liposomes (NSSL) of approximately 80 nm loaded with MPS have demonstrated that this small size, combined with the PEG coating, promotes size-dependent passive targeting and drug accumulation in inflamed tissues. nih.gov This targeted accumulation, followed by a slow, zero-order drug release, explains the superior therapeutic efficacy observed in various animal models of inflammatory diseases. nih.govnih.gov
The production method of liposomes significantly influences their physicochemical properties, such as size and polydispersity, which in turn affect their in vivo performance. chemrxiv.org Two common methods for producing liposomes are traditional extrusion and modern microfluidics.
Extrusion is a conventional, multi-step method where a suspension of multilamellar vesicles is repeatedly forced through polycarbonate membranes with defined pore sizes to create smaller, more uniform unilamellar vesicles. chemrxiv.orgnih.govresearchgate.net While it is a gold-standard bench technique, scaling it up for clinical production can be challenging and require re-optimization. nih.gov
Microfluidics , such as the staggered herringbone micromixer (SHM) technique, offers a more reproducible, continuous, and scalable alternative. nih.govnih.gov This method involves the controlled mixing of a lipid-in-organic-solvent phase with an aqueous phase in microchannels, leading to the spontaneous formation of liposomes. chemrxiv.orgresearchgate.net The fine control over process parameters in microfluidics results in improved batch-to-batch reproducibility. nih.gov
Studies comparing the two methods have shown significant differences in the resulting liposomes. For instance, one study found that liposomes prepared by extrusion were larger than those prepared by microfluidics. researchgate.net The choice of manufacturing method is critical, and they should not be considered interchangeable, as the resulting liposomal formulations can have significantly different properties. chemrxiv.org
| Parameter | Microfluidics (MF) | Extrusion (EX) | Significance |
|---|---|---|---|
| General Process | Vigorous, controlled mixing of lipid and aqueous phases at the nanoliter scale in microchannels. chemrxiv.orgnih.gov | Mechanical forcing of lipid suspension through membranes of a defined pore size. chemrxiv.orgresearchgate.net | Microfluidics offers higher control and scalability. nih.gov |
| Particle Size | Generally produces smaller vesicles. researchgate.net | Produces larger vesicles compared to MF with the same lipid composition. researchgate.net | Size impacts passive targeting and the EPR effect. nih.gov |
| Reproducibility | High batch-to-batch consistency due to precise parameter control. nih.gov | Can have batch-to-batch variations; scaling up is complex. researchgate.net | Crucial for clinical and commercial production. nih.gov |
| ζ-potential | Can differ significantly from extrusion-prepared liposomes with identical composition. researchgate.net | Can differ significantly from microfluidics-prepared liposomes with identical composition. researchgate.net | Surface charge affects stability and interaction with biological systems. nih.gov |
Polymer-Based Delivery Systems
Polymer-based systems offer another avenue for the controlled delivery of methylprednisolone. These systems can be designed to release the drug in response to specific physiological triggers.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. researchgate.net They can be designed to be "smart" or environmentally responsive, changing their properties in response to triggers like pH. researchgate.netnih.gov For methylprednisolone, pH-sensitive hydrogels are particularly useful for oral delivery, as they can protect the drug from the acidic environment of the stomach and release it in the more basic pH of the intestine. researchgate.netresearchgate.net
One study focused on developing a pH-sensitive hydrogel using carboxymethylchitosan and carbopol. researchgate.net The swelling studies of this hydrogel showed minimal swelling in acidic pH (around 220%) but significant swelling in basic pH (around 4200%). researchgate.net This pH-dependent swelling is attributed to the ionization of carboxylic acid groups on the polymer chains at higher pH, which causes electrostatic repulsion and allows the hydrogel to expand and release the entrapped drug. nih.govresearchgate.net Such systems demonstrate sustained release profiles, with minimal drug release in acidic conditions and higher, prolonged release in the basic pH of the intestine. researchgate.netresearchgate.net
| pH Condition | Time | Swelling Percentage (%) | Primary Mechanism |
|---|---|---|---|
| Acidic pH | 2 hours | ~220% | Carboxylic groups remain largely unionized, limiting water uptake. |
| Basic pH | 12 hours | ~4200% | Ionization of carboxylic groups leads to electrostatic repulsion and massive swelling. |
Mesoporous silica (B1680970) materials are inorganic carriers characterized by a large surface area, high pore volume, and tunable pore size, making them excellent candidates for drug delivery. nih.govresearchgate.net Materials like MCM-41 and SBA-15 have ordered, uniform pore structures that can be loaded with drug molecules. researchgate.netnih.gov
Zeolites, which are crystalline aluminosilicates, have also been investigated as carriers for methylprednisolone hemisuccinate. nih.gov Their utility as drug delivery systems stems from their porous nature and ability to interact with drug molecules through various mechanisms, including physical adsorption. nih.gov The drug can be located on the zeolite surface or within its pores and channels, allowing for controlled release. nih.gov The release profile can be influenced by the type of zeolite used; for example, one study found that zeolite A provided a long-lasting release of a different drug, while zeolite X provided a faster release. nih.gov
The loading of a drug into these materials is often done via adsorption from a solution. For instance, a study on loading lacidipine (B1674219) into SBA-15 used an anhydrous chloroform (B151607) environment and achieved a drug content of 9% by weight. researchgate.net The high surface area of these materials, which can exceed 1000 m²/g, allows for significant drug loading. nih.gov
Optimization of Carrier Physicochemical Properties for Controlled Release Kinetics
The release of a drug from its carrier is governed by the physicochemical properties of both the drug and the carrier system. Optimizing these properties is crucial for achieving the desired controlled release profile.
For liposomal systems, key properties include particle size, surface charge, and the inclusion of components like cholesterol and PEG. nih.gov Smaller particle sizes (<200 nm) enhance passive targeting via the EPR effect. nih.gov A neutral or slightly negative surface charge, often achieved with PEGylation, helps to prevent rapid clearance by the immune system. nih.gov The density of the PEG coating and the rigidity of the lipid bilayer, influenced by cholesterol content, also play a role in circulation time and drug retention. nih.govnih.gov
In polymer-based hydrogels, the release kinetics are controlled by factors such as the polymer concentration, the degree of crosslinking, and the pKa of the ionizable groups. nih.govrsc.org For pH-sensitive hydrogels, a higher concentration of ionizable groups (like carboxylic acid) will lead to a more dramatic swelling and faster drug release in response to the appropriate pH change. nih.govresearchgate.net Incorporating hydrophobic components, such as polycaprolactone (B3415563) (PCL), into a hydrogel can slow down drug release by creating hydrophobic clusters that retain the drug. nih.gov
For mesoporous silica carriers, the critical properties are pore size, pore volume, and surface chemistry. The pore diameter must be large enough to accommodate the drug molecules. nih.gov The release rate can be modulated by modifying the surface of the silica. For example, functionalizing the surface with different chemical groups can change its hydrophobicity and its interaction with the drug, thereby controlling how quickly the drug leaches out when exposed to physiological fluids. The diffusion of the drug out of the short, ordered pores of materials like DMSN can be more efficient compared to the longer channels in SBA-15 or MCM-41. nih.gov
Influence of Pore Structure, Texture, Size, and Surface Chemistry on Drug Release
The release kinetics of Methylprednisolone 17-hemisuccinate from carrier systems are intricately governed by the physicochemical properties of the delivery vehicle. Research into various porous materials has elucidated the significant roles of pore architecture, material texture, particle size, and surface chemistry in modulating the rate and pattern of drug release.
Studies utilizing ordered mesoporous silica materials and hierarchical zeolites have demonstrated that the drug's release can be finely tuned. An initial burst release is commonly observed, attributed to the desorption of the drug located on the external surface or near the pore entrances of the carrier. researchgate.net Following this initial phase, the sustained release profile is heavily dependent on the material's structural characteristics.
The pore structure is a critical determinant. For instance, mesostructured SBA-16, which has a body-centered cubic arrangement of spherical cages with a pore size of approximately 45 Å, demonstrates a reduced release rate. researchgate.net This is attributed to its pore dimensions being suitably matched to the molecular size of this compound (~13.7 Å x 5.6 Å), along with a high surface area (801 m²/g) that allows for significant drug loading. researchgate.net In contrast, materials like 3-D cubic mesostructured FDU-12 exhibit a much faster, complete burst release. researchgate.net Similarly, 2-D mesostructured materials such as MCM-41 and SBA-15 show a more rapid initial release than SBA-16. researchgate.net The ability of the drug molecule to diffuse into the micropores of materials like Beta zeolite results in a slower release compared to materials where the drug is primarily adsorbed on the external surface. researchgate.net
Particle size also plays a crucial role. For zeolites, smaller particles possess a higher specific surface area, providing more sites for drug-carrier interactions and influencing the release profile. researchgate.net In the context of polymeric microspheres, such as those made from poly(lactic-co-glycolic acid) (PLGA), particle size dictates both drug loading and release kinetics. nih.gov Larger microspheres generally exhibit higher drug loading capacities. nih.gov Furthermore, smaller PLGA microspheres (e.g., <50 μm) tend to show a rapid, diffusion-based release, whereas larger microspheres display a more prolonged, sigmoidal release pattern governed by both diffusion and polymer erosion. nih.gov
Surface chemistry modifications can significantly alter drug loading and release. The interaction between the drug and the carrier's surface, whether on the exterior or within the internal pore network, is fundamental. researchgate.net Nitrogen adsorption-desorption analyses have confirmed that after encapsulation, a notable reduction in the nitrogen volume adsorbed in the pores indicates that the drug has successfully been incorporated within the porous structure and not just on the external surface. researchgate.net The pH of the release medium can also interact with the surface properties; for example, studies with other drugs have shown that release from modified SBA-15 carriers can be lower in acidic conditions (pH 2) compared to a slightly alkaline environment (pH 7.4). researchgate.net
Table 1: Influence of Carrier Properties on this compound Release
| Carrier Property | Influence on Drug Release | Example Carrier System | Research Finding |
|---|---|---|---|
| Pore Structure | Pore size comparable to drug molecule size leads to slower, more sustained release. | SBA-16 Mesoporous Silica | Reduced release rate compared to materials with larger or less complex pore structures like FDU-12. researchgate.net |
| Particle Size | Smaller particles can have higher surface area for interaction; in some systems, larger particles provide more sustained release. | PLGA Microspheres | Microspheres >50 μm show a sigmoidal release over months, while smaller ones release within days. nih.gov |
| Surface Chemistry | Location of the drug (external surface vs. internal pores) dictates initial burst release vs. sustained diffusion. | Hierarchical Zeolites | Initial burst is due to desorption from the external surface; subsequent slow release is from diffusion out of channels. researchgate.net |
Strategies for Targeted Drug Delivery to Specific Pathological Sites (e.g., Colon, Inflamed Tissues, Brain)
To enhance therapeutic efficacy and minimize systemic side effects, various strategies are being researched to deliver this compound directly to specific pathological sites.
Colon-Targeted Delivery
For the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, targeting drug delivery to the colon is highly desirable. nih.govnih.gov This approach allows for localized action, potentially lowering the required dose and reducing systemic adverse effects. nih.gov Several methods have been investigated:
Prodrug Approach: Dextran ester prodrugs of methylprednisolone have been synthesized. ualberta.ca The large size of these polymeric prodrugs limits their absorption in the upper gastrointestinal tract, and the ester linkage is designed to be cleaved by bacterial enzymes specifically in the colon, releasing the active drug at the site of inflammation. ualberta.ca
Coated Formulations: Press-coated tablets have been developed using polymers like Chitosan and Eudragit RS 100. nih.gov These coatings are designed to remain intact in the stomach and small intestine, and then degrade in the specific pH environment of the colon, releasing the drug. An optimized formulation showed drug release after a lag time, and in-vivo studies confirmed the tablet reached the ascending colon after approximately 5 hours. nih.gov
Intraarterial Administration: In cases of refractory pediatric IBD, precision delivery via intraarterial administration into the mesenteric arteries supplying the inflamed bowel segments has been explored. mdpi.com This technique aims to deliver high local concentrations of the drug directly to the diseased tissue, potentially abrogating severe inflammation. mdpi.com
Targeted Delivery to Inflamed Tissues
Delivering Methylprednisolone to other localized sites of inflammation, such as the spinal cord, is a key area of research to treat conditions like spinal cord injury (SCI).
Hydrogel-Nanoparticle Systems: A minimally invasive system has been developed consisting of a thermoreversible agarose (B213101) gel that carries Methylprednisolone encapsulated in biodegradable PLGA nanoparticles. nih.gov This system can be applied locally to the injured spinal cord, providing sustained, controlled release of the drug directly into the tissue. nih.gov This local delivery has been shown to significantly decrease secondary injury-related inflammation and reduce lesion volume. nih.gov
Lipid Nanoparticles: In another approach for SCI, cholesterol in lipid nanoparticles (LNPs) has been substituted with Methylprednisolone to create MP-LNPs. nih.gov This strategy is designed to increase the localization and concentration of the drug at the injury site, enhancing its anti-inflammatory effects while reducing systemic exposure. nih.gov
Brain-Targeted Delivery
Overcoming the blood-brain barrier to treat neuroinflammation is a significant challenge. Advanced delivery systems are being designed to enhance the central nervous system (CNS) delivery of Methylprednisolone.
Targeted Liposomes: To improve the therapeutic window for CNS disorders like multiple sclerosis, pegylated liposomes have been developed. nih.gov These liposomes are conjugated to glutathione (B108866) (GSH), a ligand that facilitates brain targeting. nih.gov Studies have shown that encapsulating Methylprednisolone in these GSH-PEG liposomes significantly increases its plasma circulation time and brain uptake, leading to improved therapeutic efficacy in animal models of neuroinflammation compared to the free drug or non-targeted liposomes. nih.gov
Table 2: Strategies for Targeted Delivery of this compound
| Target Site | Delivery Strategy | Mechanism | Therapeutic Goal |
|---|---|---|---|
| Colon | Press-coated tablets (Chitosan/Eudragit RS 100) | pH-sensitive polymer coating degrades in the colon, releasing the drug. nih.gov | Treatment of Inflammatory Bowel Disease (IBD). nih.gov |
| Colon | Dextran ester prodrugs | Enzymatic cleavage by colonic bacteria releases the active drug. ualberta.ca | Localized treatment of colitis. ualberta.ca |
| Inflamed Spinal Cord | PLGA nanoparticles in a thermoreversible gel | Sustained, localized release at the injury site. nih.gov | Reduction of secondary inflammation after spinal cord injury. nih.gov |
| Brain | Glutathione-PEG Liposomes | Ligand-mediated targeting enhances transport across the blood-brain barrier. nih.gov | Treatment of neuroinflammatory disorders like multiple sclerosis. nih.gov |
Analytical Methodologies and Quality Control Research for Methylprednisolone 17 Hemisuccinate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography stands as a cornerstone for the separation and quantification of methylprednisolone (B1676475) 17-hemisuccinate and its related substances. Both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are extensively used for these purposes.
HPLC is a powerful and versatile technique for the analysis of methylprednisolone 17-hemisuccinate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.
A common approach involves reversed-phase HPLC (RP-HPLC) using a C18 column. The mobile phase often consists of a mixture of an aqueous component (like water or a buffer solution) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net Detection is typically carried out using a UV detector, commonly at a wavelength of 254 nm. nih.govdntb.gov.uanih.govresearchgate.net
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. This involves a comprehensive evaluation of several key parameters:
Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. For instance, a validated HPLC method for methylprednisolone and its hemisuccinate ester demonstrated linearity up to 3 micrograms/ml. nih.gov Another study showed a high degree of linearity with a regression coefficient (R²) ranging from 0.9998 to 0.99999. dntb.gov.uanih.govresearchgate.netresearchgate.net
Repeatability: This assesses the precision of the method by analyzing replicate samples under the same operating conditions over a short interval of time. A low relative standard deviation (RSD) indicates high repeatability. For example, one method reported a pooled relative standard deviation of less than 7% for replicate analyses. nih.gov
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is often expressed by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). One study reported an LOD of 143.97 ng/mL and an LOQ of 436.27 ng/mL for methylprednisolone, and an LOD of 4.49 µg/mL and an LOQ of 13.61 µg/mL for methylprednisolone hemisuccinate. dntb.gov.uanih.govresearchgate.netresearchgate.net Another method demonstrated a sensitivity of 0.04 microgram/ml for methylprednisolone hemisuccinate. nih.gov
Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. A well-developed HPLC method can effectively separate methylprednisolone, this compound, and other related substances. dntb.gov.uanih.govresearchgate.net
Robustness and Ruggedness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. Successful validation studies have demonstrated the robustness and ruggedness of HPLC methods for methylprednisolone analysis. dntb.gov.uanih.govresearchgate.net
Interactive Table: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile, Water, Glacial Acetic Acid | nih.govdntb.gov.uanih.gov |
| Detection | UV at 254 nm | nih.govdntb.gov.uanih.gov |
| Linearity (R²) | 0.9998 - 0.99999 | dntb.gov.uanih.govresearchgate.netresearchgate.net |
| LOD (MPHS) | 4.49 µg/mL | dntb.gov.uanih.govresearchgate.netresearchgate.net |
| LOQ (MPHS) | 13.61 µg/mL | dntb.gov.uanih.govresearchgate.netresearchgate.net |
HPTLC is another valuable chromatographic technique used for the analysis of steroids like methylprednisolone. bioline.org.br It offers advantages such as the ability to analyze multiple samples simultaneously, which can be cost-effective and time-efficient. researchgate.netnih.gov
In HPTLC, a small amount of the sample is applied to a thin layer of adsorbent material, typically silica (B1680970) gel, on a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable mobile phase. The separation of components is achieved based on their differential migration rates. Densitometric scanning is then used for quantification. nih.gov
HPTLC methods have been developed for the determination of corticosteroids, including methylprednisolone and its sodium succinate (B1194679) salt, in various biological fluids. nih.gov These methods are often simple, rapid, specific, and sensitive. nih.gov The technique can be optimized by careful selection of the stationary phase and mobile phase composition. researchgate.net For instance, a study on the separation of steroid drugs found that a silica gel stationary phase with a mobile phase of acetonitrile and DMSO (10:90 v/v) provided the best separation for methylprednisolone and prednisolone. researchgate.net
Spectroscopic and Spectrometric Methods for Structural Elucidation and Impurity Profiling
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and for identifying and characterizing any impurities.
Mass spectrometry (MS), often coupled with a chromatographic technique like HPLC (LC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of the compound and its impurities. This information is crucial for structural elucidation and for identifying unknown substances. researchgate.net For example, LC-MS/MS has been used in stability studies to identify degradation products of methylprednisolone sodium succinate. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural analysis. 1H-NMR and 13C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for a definitive structural assignment. researchgate.net
Qualification and Use of Reference Standards and Certified Reference Materials
The accuracy and reliability of any analytical measurement are heavily dependent on the use of high-quality reference standards. A reference standard is a highly purified compound that is used as a benchmark for comparison in analytical tests.
For the analysis of this compound, well-characterized reference standards of the active compound and its known impurities are essential. medchemexpress.com These standards are used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy of quantitative measurements.
Pharmacopeias, such as the United States Pharmacopeia (USP), provide official reference standards for many pharmaceutical substances. usp.orgusp.org For instance, the USP offers a reference standard for Methylprednisolone Hemisuccinate and its related compounds, such as Methylprednisolone Hemisuccinate Related Compound B, which is 11β,21-Dihydroxy-6α-methyl-3,20-dioxopregna-1,4-dien-17-yl hydrogen succinate. usp.org The use of these certified reference materials is crucial for regulatory compliance and for ensuring the quality of the final drug product.
Bioanalytical Methodologies for Biological Sample Analysis (e.g., Plasma, Tissue, Saliva)
Bioanalytical methods are developed to quantify a drug or its metabolites in biological matrices such as plasma, tissue, and saliva. These methods are essential for pharmacokinetic and bioavailability studies.
HPLC is a widely used technique for the analysis of methylprednisolone and its hemisuccinate ester in human serum. nih.gov Methods have been developed for the simultaneous determination of methylprednisolone and methylprednisolone hemisuccinate in human plasma. nih.govnih.gov These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix before chromatographic analysis. researchgate.net
HPTLC has also been successfully applied to the determination of corticosteroids in human plasma, saliva, and urine. nih.gov The sensitivity of these methods is critical, with detection limits often in the nanogram per milliliter (ng/mL) range. For example, a developed method had a limit of detection of 10 ng/mL for methylprednisolone in plasma and saliva. nih.gov
The validation of bioanalytical methods is as crucial as for methods used for pharmaceutical product analysis and follows similar principles of assessing linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix.
Efficacy and Pharmacodynamic Research of Methylprednisolone 17 Hemisuccinate
Comparative Pharmacodynamic Studies with Other Glucocorticoid Esters and Free Methylprednisolone (B1676475)
Pharmacodynamic studies have been crucial in elucidating the relative efficacy and properties of Methylprednisolone 17-hemisuccinate compared to other glucocorticoid esters and the active parent compound, methylprednisolone.
Research comparing the pharmacokinetics of methylprednisolone phosphate (B84403) and this compound has revealed significant differences in their conversion to the active form, methylprednisolone. nih.gov Following intravenous administration, methylprednisolone is formed more rapidly from the phosphate ester than from the hemisuccinate ester. nih.gov In the initial 30 minutes post-administration, methylprednisolone levels were observed to be three to four times higher after administration of the phosphate form compared to the hemisuccinate form. nih.gov
Furthermore, pharmacokinetic analysis has shown that this compound has a longer mean residence time and a lower total-body clearance compared to methylprednisolone phosphate. nih.gov A notable finding is that a significant portion of the hemisuccinate ester (approximately 14.7%) is excreted unchanged in the urine, rendering it not bioavailable. nih.gov In contrast, a much smaller amount of the phosphate ester (around 1.7%) is eliminated unchanged. nih.gov These findings suggest that methylprednisolone phosphate provides a faster and more efficient conversion to the active methylprednisolone. nih.gov
The plasma protein binding of methylprednisolone remains constant, averaging about 78.0%. nih.gov The relationship between the area under the curve (AUC) of methylprednisolone and this compound has been shown to be linear. nih.gov
Interactive Data Table: Comparative Pharmacokinetics of Methylprednisolone Esters
| Parameter | Methylprednisolone Phosphate | This compound |
| Rate of Conversion to Methylprednisolone | Faster | Slower |
| Methylprednisolone Levels (first 30 min) | 3-4 times higher | Lower |
| Mean Residence Time | Shorter | Longer |
| Total-Body Clearance | Higher | Lower |
| Renal Excretion of Unchanged Ester | ~1.7% | ~14.7% |
Preclinical and Clinical Models of Inflammatory and Autoimmune Conditions
The therapeutic potential of this compound has been extensively investigated in various preclinical and clinical models of inflammatory and autoimmune diseases.
While glucocorticoids have been explored in various inflammatory conditions, their role in malaria-associated acute respiratory distress syndrome (ARDS) remains a subject of investigation. A randomized controlled clinical trial investigating the use of pulse methylprednisolone therapy in malaria-associated ARDS did not demonstrate a clear benefit. japi.org The mortality rate was higher in the group receiving methylprednisolone (40%) compared to the control group (26.7%). japi.org The study concluded that pulse methylprednisolone therapy did not show a definitive advantage in managing this specific complication of malaria. japi.org
The use of methylprednisolone sodium succinate (B1194679) in acute spinal cord injury (SCI) has been a topic of considerable debate. nih.govnih.gov The landmark Second National Acute Spinal Cord Injury Study (NASCIS II) suggested a potential benefit in motor recovery if administered within 8 hours of injury, leading to its initial adoption as a treatment option. nih.govnih.gov However, the validity of these findings has been questioned due to the subgroup analysis and other methodological considerations. nih.gov
A meta-analysis of studies comparing high-dose methylprednisolone sodium succinate to a placebo when given within 8 hours of injury indicated a significant improvement in motor function at both 6 weeks and 6 months. nih.gov Conversely, a study using the Rick Hansen Spinal Cord Injury Registry (RHSCIR) found no significant difference in motor recovery between patients who received methylprednisolone according to the NASCIS-II protocol and those who did not, when accounting for the neurological level and severity of injury. nih.gov This study also reported a significantly higher rate of complications in the methylprednisolone group. nih.gov Consequently, current guidelines from some organizations recommend against the routine use of methylprednisolone for acute TSCIs. nih.gov
Methylprednisolone is a cornerstone in the management of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. ibdrelief.comnih.gov It acts as both an anti-inflammatory and immunosuppressive agent, effectively reducing inflammation and suppressing the overactive immune response that characterizes IBD. ibdrelief.com
Systemic corticosteroids like prednisone (B1679067) and methylprednisolone have been used for over six decades to induce remission in patients with IBD. nih.govnih.gov They are often the first-line treatment for moderate to severe flare-ups, demonstrating rapid action in controlling symptoms. ibdrelief.comnih.gov In severe cases of Crohn's disease or ulcerative colitis, intravenous methylprednisolone may be administered in a hospital setting to quickly alleviate symptoms and inflammation. ibdrelief.com
High-dose intravenous methylprednisolone is a standard treatment for acute relapses in multiple sclerosis (MS). nih.govmstrust.org.ukva.gov It is well-established that corticosteroids can shorten the duration and lessen the severity of symptoms during an exacerbation. nih.gov The primary mechanism is believed to be the reduction of inflammation within the central nervous system. nationalmssociety.org
Clinical studies have provided strong evidence for the beneficial effect of corticosteroids on the speed of recovery from MS relapses. nih.gov For instance, the Optic Neuritis Treatment Trial showed that intravenous methylprednisolone followed by an oral steroid taper hastened recovery compared to placebo. nih.gov While effective in managing acute attacks, steroids have not been found to impact the long-term disability progression in MS. nih.gov
Immunomodulatory Effects Research
The therapeutic efficacy of this compound stems from its profound immunomodulatory effects. It influences various components of the immune system to dampen inflammatory responses.
Methylprednisolone exerts its effects by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates the expression of genes involved in inflammation and immunity. One of its key actions is the inhibition of leukocyte migration and the reversal of increased capillary permeability, which are hallmarks of inflammation. nih.gov
Research has demonstrated that methylprednisolone can inhibit the production of several key pro-inflammatory cytokines. nih.gov In patients with MS, treatment with methylprednisolone led to a significant decrease in the production of interleukin-1 (IL-1), interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). nih.gov Interestingly, before treatment, the production of IL-1 was found to be significantly elevated in MS patients compared to healthy individuals. nih.gov
Furthermore, studies have shown that methylprednisolone can inhibit the expression of interleukin-17 (IL-17) and IFN-gamma by both naive and primed T cells. nih.gov This inhibition is dose-dependent and is achieved, in part, by suppressing the expression of the transcription factor Ror-gammaT. nih.gov
In the context of MS relapses, treatment with intravenous methylprednisolone has been shown to cause an immediate decrease in the percentage of CD4+ lymphocytes, with a relative increase in the memory (CD4+CD45R0+) subpopulation. nih.gov A more sustained effect on IFN-γ production and the expression of certain cell surface molecules was observed one month after treatment initiation. nih.gov However, these immunological changes were not detected six months post-therapy, suggesting that the immunomodulatory effects of a single course of treatment are not long-lasting. nih.gov
Interactive Data Table: Immunomodulatory Effects of Methylprednisolone
| Immune Parameter | Effect of Methylprednisolone | Reference |
| Pro-inflammatory Cytokine Production (IL-1, IL-2, IFN-gamma, TNF-alpha) | Decreased | nih.gov |
| Interleukin-17 (IL-17) Expression | Inhibited | nih.gov |
| Interferon-gamma (IFN-gamma) Expression by T cells | Inhibited | nih.gov |
| CD4+ Lymphocyte Percentage (Immediate Effect) | Decreased | nih.gov |
| CD4+CD45R0+ (Memory) Subpopulation (Immediate Effect) | Relatively Increased | nih.gov |
Impact on Endogenous Hormonal Axes (e.g., Hypothalamic-Pituitary-Adrenal Axis)
The administration of exogenous glucocorticoids like this compound significantly impacts the hypothalamic-pituitary-adrenal (HPA) axis. This occurs through a negative feedback mechanism where the exogenous steroid inhibits the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov This suppression leads to a decrease in the adrenal cortex's production of endogenous cortisol. nih.gov
Research has quantified the suppressive effects of methylprednisolone on the HPA axis. A study involving epidural injection of methylprednisolone acetate (B1210297) (another ester of methylprednisolone) demonstrated significant, though transient, suppression of adrenal function. Following a single injection of 80 mg of methylprednisolone acetate, HPA axis suppression was observed in all patients, with a median duration of 14 days. nih.gov
A key study directly comparing the pharmacokinetic and pharmacodynamic effects of high-dose intravenous methylprednisolone hemisuccinate and methylprednisolone phosphate in healthy male subjects found that both esters led to the suppression of endogenous hydrocortisone (B1673445) (cortisol). nih.gov After 24 hours, hydrocortisone levels were lowered following administration of either ester. nih.gov At a high dose (1000 mg), this suppression was still significant after 48 hours. nih.gov This indicates that even as the pro-drug is cleared, the resulting active methylprednisolone exerts a sustained suppressive effect on the HPA axis.
The table below summarizes findings on HPA axis suppression following methylprednisolone administration from a prospective study.
| Time Point | Median Serum Cortisol (nmol/L) | Percentage of Patients with Below-Normal Cortisol Levels (<170 nmol/L) |
|---|---|---|
| Baseline | 329.55 | 0% |
| Day 7 Post-Injection | 72.99 | 87% |
| Day 14 Post-Injection | 194.45 | 43% |
| Day 28 Post-Injection | 302.56 | 7% |
Data derived from a study on patients receiving a single 80 mg epidural injection of methylprednisolone acetate. nih.gov
Glucocorticoid Potency and Receptor Selectivity Studies
The therapeutic action of this compound is mediated by the binding of its active metabolite, methylprednisolone, to intracellular glucocorticoid receptors (GR). drugbank.commedchemexpress.com This binding modulates the transcription of specific genes, leading to the compound's anti-inflammatory and immunosuppressive effects. drugbank.com
Methylprednisolone is a potent glucocorticoid. Research has established that it is approximately five times more potent in its anti-inflammatory activity than endogenous cortisol (hydrocortisone). merckvetmanual.comnadf.us Concurrently, it exhibits minimal mineralocorticoid activity, which is responsible for effects on electrolyte and water balance. merckvetmanual.comnadf.us
As a pro-drug, the this compound ester itself has a lower binding affinity for the glucocorticoid receptor compared to the active methylprednisolone molecule. nih.gov The ester linkage must be hydrolyzed to release the active compound, which can then effectively bind to the receptor. nih.govnih.gov Studies have shown that esterification at the 21-position (chemically similar to the 17-succinate position in its function as a pro-drug linkage) results in lower binding affinity than the parent alcohol form. nih.gov
Furthermore, the conversion of methylprednisolone hemisuccinate to active methylprednisolone is less rapid and efficient than that of other esters, such as methylprednisolone phosphate. nih.gov A comparative pharmacokinetic study revealed that a significant amount of the hemisuccinate ester (a mean of 14.7%) is excreted unchanged in the urine and is therefore not biologically available to be converted into the active form. nih.gov
The table below provides a comparison of the relative potencies of various corticosteroids.
| Compound | Relative Anti-Inflammatory (Glucocorticoid) Potency | Relative Mineralocorticoid Potency | Equivalent Dose (mg) |
|---|---|---|---|
| Hydrocortisone (Cortisol) | 1 | 1 | 20 |
| Cortisone (B1669442) | 0.8 | 0.8 | 25 |
| Prednisolone | 4 | 0.8 | 5 |
| Methylprednisolone | 5 | 0.5 | 4 |
| Triamcinolone | 5 | 0 | 4 |
| Dexamethasone (B1670325) | 30 | 0 | 0.75 |
Data adapted from multiple sources comparing corticosteroid potencies. merckvetmanual.comnadf.us
Adverse Effect Mechanisms and Mitigation Strategies Research
Mechanisms of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
The administration of exogenous glucocorticoids like methylprednisolone (B1676475) 17-hemisuccinate can disrupt the delicate balance of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine feedback system. This suppression is a well-documented adverse effect, with research elucidating the precise mechanisms involved.
Exogenous glucocorticoids mimic the action of endogenous cortisol, signaling the hypothalamus to decrease the synthesis and secretion of Corticotropin-Releasing Hormone (CRH). nih.gov This, in turn, blocks the trophic and Adrenocorticotropic Hormone (ACTH)-releasing actions of CRH on the anterior pituitary gland. nih.gov The consequence is a suppressed synthesis of pro-opiomelanocortin (POMC), the precursor to ACTH, leading to reduced ACTH levels. nih.gov In the prolonged absence of sufficient ACTH stimulation, the adrenal cortex can atrophy, diminishing its capacity to produce endogenous cortisol. nih.gov
The degree and duration of HPA axis suppression are significant clinical concerns. Studies involving a single epidural injection of 80 mg of methylprednisolone acetate (B1210297) have demonstrated quantifiable suppression of the HPA axis. In one prospective study, a significant decrease in serum cortisol levels was observed 7 and 14 days post-injection. nih.govresearchgate.net HPA axis suppression was noted in all patients for a median duration of 14 days, with function returning to the normal range by the fourth postoperative week. nih.govresearchgate.net
Table 1: HPA Axis Suppression Following a Single 80 mg Epidural Methylprednisolone Injection
| Time Point | Percentage of Patients with Subnormal Cortisol Levels (<170 nmol/L) |
|---|---|
| Day 7 | 87% |
| Day 14 | 43% |
| Day 28 | 7% |
Data sourced from a prospective observational study. researchgate.net
Cellular and Molecular Basis of Metabolic Disturbances (e.g., Hyperglycemia)
Glucocorticoid therapy is frequently associated with metabolic disturbances, most notably hyperglycemia. The cellular and molecular mechanisms underlying this effect involve complex interactions with insulin (B600854) signaling pathways and glucose metabolism.
Methylprednisolone can induce a state of insulin resistance, a key factor in the development of hyperglycemia. nih.gov This occurs through interference with the normal insulin signaling cascade. Normally, insulin binds to its receptor, triggering a series of phosphorylation events involving Insulin Receptor Substrate (IRS) proteins, which in turn activate pathways leading to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. nih.gov This transporter facilitates glucose uptake into skeletal muscle and fat cells. nih.gov Glucocorticoids can impair this process, potentially by reducing the phosphorylation of IRS proteins, which leads to decreased GLUT4 translocation and consequently, reduced glucose uptake by peripheral tissues. nih.gov
Bone Metabolism Research Related to Glucocorticoid Use (e.g., Osteoporosis)
One of the most significant long-term adverse effects of glucocorticoid therapy is corticosteroid-induced osteoporosis, a condition characterized by loss of bone density and an increased risk of fractures. cedars-sinai.org Research has focused on understanding the mechanisms of this bone loss and evaluating preventative strategies.
Glucocorticoids like methylprednisolone adversely affect the dynamic process of bone remodeling. They disrupt the balance between bone formation by osteoblasts and bone resorption by osteoclasts. cedars-sinai.org The mechanisms include reducing the body's ability to absorb calcium and accelerating the rate at which bone is broken down. cedars-sinai.org
Observational studies have quantified the impact of intravenous methylprednisolone pulse therapy on bone mineral density (BMD). A short-term prospective study followed 38 patients with rheumatic disorders receiving a mean cumulative dose of 3.0 g of methylprednisolone over approximately 6 months. nih.govnih.gov At the end of the study, these patients showed a mean reduction in BMD of -2.2% at the femoral neck, -1.1% at the total hip, and -1.0% at the lumbar spine. nih.govnih.gov
Table 2: Mean Change in Bone Mineral Density (BMD) after Methylprednisolone Pulse Therapy
| Measurement Site | Mean BMD Reduction |
|---|---|
| Femoral Neck | -2.2% |
| Total Hip | -1.1% |
| Spine (L2-4) | -1.0% |
Data from a 6-month observational study. nih.gov
Notably, the study found that patients not receiving antiresorptive treatments like bisphosphonates or estrogen experienced more significant bone loss. nih.govnih.gov This highlights a potential mitigation strategy, as the subgroup of patients on such treatments actually showed an increase in BMD at all sites. nih.govnih.gov This suggests that preventative treatment with agents like bisphosphonates should be considered for patients undergoing intravenous methylprednisolone therapy. nih.govnih.gov
Cardiovascular and Renal Systemic Effects Research
The impact of methylprednisolone on the cardiovascular and renal systems is complex, with research revealing both detrimental and potentially protective effects depending on the clinical context.
In critically ill patients, such as those with severe sepsis and septic shock, high-dose methylprednisolone has been associated with adverse renal and hepatic effects. A retrospective analysis of a randomized controlled trial found that high-dose methylprednisolone treatment was associated with a significantly greater proportion of patients experiencing increased blood urea (B33335) nitrogen (BUN) and serum bilirubin (B190676) concentrations compared to placebo. nih.gov
Conversely, in the context of cardiac surgery, methylprednisolone has demonstrated some cardioprotective effects. In a study of patients undergoing coronary artery bypass grafting, a single dose of methylprednisolone before cardiopulmonary bypass (CPB) was found to attenuate the postoperative inflammatory response, as evidenced by reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and increased levels of the anti-inflammatory cytokine IL-10. nih.gov This was associated with an improved postoperative cardiac index and decreased levels of troponin T, a marker of cardiac injury. nih.gov However, the treatment also led to increased postoperative blood glucose and pulmonary shunt flow. nih.gov Similarly, in an animal model of cardiac arrest, methylprednisolone treatment improved myocardial function and microcirculation while reducing pro-inflammatory cytokines. frontiersin.org
Long-term use of systemic glucocorticoids is also associated with an increased risk of cardiovascular events. Population-based studies have linked glucocorticoid use to an enhanced risk of venous thromboembolism. mdpi.com This underscores the "Yin and Yang" nature of glucocorticoids, where their potent anti-inflammatory properties must be weighed against potential systemic complications. mdpi.com
Neurological and Psychiatric Complications: Mechanistic Insights
The use of corticosteroids, including methylprednisolone, is associated with a range of neuropsychiatric adverse effects, from anxiety and mood disorders to psychosis and cognitive deficits. mdpi.com Research into the underlying mechanisms reveals a complex interplay of genomic and non-genomic effects on the central nervous system (CNS). mdpi.com
The cellular mechanisms are multifaceted and involve significant changes in neurotransmission, neurogenesis, and neuronal differentiation in key brain regions like the hippocampus and striatum. mdpi.com Pathological mechanisms induced by corticosteroids include:
Changes in neuronal excitability: Altering the balance of excitatory and inhibitory signals.
Neuronal cell death: Particularly in the hippocampus, a region crucial for memory and mood regulation. mdpi.com
Increased inflammation and oxidative stress: Contributing to neuronal damage. mdpi.com
The hippocampus appears especially vulnerable to corticosteroids, exhibiting a U-shaped concentration-response curve. mdpi.com These cellular changes can lead to impaired synaptic plasticity in the hippocampus and frontal cortex, which may partially explain the emergence of complex symptoms like depression, anxiety, and cognitive impairment. mdpi.com Studies suggest that systemic routes of administration, particularly intravenous methylprednisolone, may carry a higher risk of inducing these neuropsychiatric effects. mdpi.com Discontinuation of the corticosteroid is the primary treatment, often leading to the resolution of symptoms. mdpi.com
Pharmacokinetic and Pharmacodynamic Basis of Drug Interactions
The potential for drug-drug interactions with methylprednisolone 17-hemisuccinate is significant and is rooted in its pharmacokinetic and pharmacodynamic properties. This compound is a pro-drug that is rapidly hydrolyzed to the active compound, methylprednisolone. nih.gov The disposition of methylprednisolone itself is generally linear, meaning its clearance does not change with increasing doses within the therapeutic range. nih.gov
However, numerous drugs can alter the effects of methylprednisolone, and vice versa. These interactions can occur at various levels, including absorption, metabolism, and at the site of action. For example, drugs like cholestyramine can increase the excretion rate of methylprednisolone, potentially reducing its efficacy. drugbank.com Conversely, other drugs can increase the serum concentration of methylprednisolone, heightening the risk of adverse effects. drugbank.com Pharmacodynamic interactions are also common; for instance, the risk of hypokalemia is increased when methylprednisolone is combined with certain diuretics like chlorthalidone. drugbank.com
A key area of pharmacokinetic drug interactions involves the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, which is responsible for the metabolism of a vast number of drugs. drugbank.com
Methylprednisolone is a substrate for CYP3A4. nih.gov This means that substances that inhibit or induce CYP3A4 can affect the plasma concentration of methylprednisolone.
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 can decrease the metabolism of methylprednisolone, leading to increased plasma concentrations and a greater potential for adverse effects. A well-known example is grapefruit juice, which contains compounds that inhibit CYP3A4-mediated metabolism in the gut wall. drugs.comdrugs.com
CYP3A4 Inducers: Conversely, inducers of CYP3A4 can increase the metabolism of methylprednisolone, potentially lowering its plasma concentration and reducing its therapeutic efficacy.
Research has also investigated whether methylprednisolone itself can act as an inducer of CYP3A4. In a clinical study, the effects of methylprednisolone on the pharmacokinetics of triazolam (a sensitive CYP3A4 substrate) were examined. nih.gov The study found that a single high dose of methylprednisolone did not significantly affect CYP3A4 activity. nih.gov Furthermore, a 9-day course of treatment with 8 mg of methylprednisolone daily did not result in a clinically significant induction of CYP3A4. nih.gov This suggests that methylprednisolone is a weak inducer of this enzyme system at typical clinical doses.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acarbose |
| Aceclofenac |
| Acemetacin |
| Acenocoumarol |
| Acetohexamide |
| Adrenocorticotropic Hormone (ACTH) |
| Alendronate |
| Androstenolone |
| Bilirubin |
| Bisphosphonates |
| Calcium |
| Chlorthalidone |
| Cholecalciferol |
| Cholestyramine |
| Ciclesonide |
| Cisplatin |
| Corticotropin-Releasing Hormone (CRH) |
| Cortisol |
| Cyclophosphamide |
| Cyclothiazide |
| Cyproterone acetate |
| Cytochrome P450 3A4 (CYP3A4) |
| Danazol |
| Dapagliflozin |
| Darbepoetin alfa |
| DaxibotulinumtoxinA |
| Decamethonium |
| Deferasirox |
| des-Ciclesonide |
| Dexamethasone (B1670325) |
| Dicoumarol |
| Dienogest |
| Diethylcarbamazine |
| Diethylstilbestrol |
| Diflunisal |
| Estrogen |
| Etacrynic acid |
| Etafedrine |
| Ethinyl estradiol |
| Etonogestrel |
| Etidronate |
| Fenbendazole |
| Fluconazole |
| Glibenclamide |
| Gliclazide |
| Glimepiride |
| Hydrocortisone (B1673445) |
| Insulin |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Interleukin-10 (IL-10) |
| Metformin (B114582) |
| Methylprednisolone |
| This compound |
| Methylprednisolone Acetate |
| Metyrapone |
| Phenylmethanesulfonic acid |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) |
| Phenytoin |
| Prednisolone |
| Prednisone (B1679067) |
| Pro-opiomelanocortin (POMC) |
| Raloxifene |
| Risedronate |
| Statins |
| Testosterone |
| Theophylline |
| Triamcinolone acetonide |
| Triamcinolone hexacetonide |
| Triazolam |
| Troleandomycin |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Urea |
Interactions with Other Immunosuppressants and Antidiabetics
The concomitant administration of this compound with other therapeutic agents requires careful consideration due to the potential for significant drug interactions. These interactions are primarily rooted in the compound's metabolic pathways and its inherent pharmacodynamic effects. Research has particularly focused on its interplay with other immunosuppressive drugs, often used in combination in transplant medicine and autoimmune disease management, and with antidiabetic agents, due to the glucocorticoid's impact on glucose homeostasis.
Interactions with Other Immunosuppressants
The co-administration of methylprednisolone with other immunosuppressants, such as cyclosporine and tacrolimus (B1663567), is common in clinical practice, particularly in preventing organ transplant rejection. goodrx.com However, these combinations can lead to complex pharmacokinetic and pharmacodynamic interactions.
Cyclosporine: The interaction between methylprednisolone and cyclosporine is bidirectional and complex. goodrx.com Both drugs are substrates and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system. drugs.com This competitive inhibition can lead to decreased metabolic clearance and mutually increased plasma concentrations, potentially heightening the risk of toxicity for both agents. drugs.comdrugs.com Symptoms of hypercorticism and cyclosporine toxicity, such as renal dysfunction, have been reported. drugs.com There have also been isolated reports of seizures occurring in patients receiving both cyclosporine and high-dose methylprednisolone. goodrx.comsinglecare.com
Conversely, some evidence suggests that methylprednisolone may decrease the plasma levels of cyclosporine, thereby reducing its efficacy. goodrx.comsinglecare.com Research in animal models has provided further insight into this interaction. A study in rats using methylprednisolone sodium succinate (B1194679), a prodrug of methylprednisolone, found that high-dose pulse treatment significantly reduced the oral bioavailability of cyclosporine by approximately 60%. nih.gov The proposed mechanisms for this reduced bioavailability include the enhancement of the P-glycoprotein (P-gp) transport function in the small intestine and a decrease in bile secretion, which normally aids in the gastrointestinal absorption of cyclosporine. nih.gov
Tacrolimus: The interaction between methylprednisolone and tacrolimus appears to be more unidirectional. goodrx.com Methylprednisolone can decrease the concentration of tacrolimus in the blood, which may reduce its immunosuppressive effect and increase the risk of graft rejection. goodrx.comdrugs.com The severity of this interaction is dependent on the dose of methylprednisolone, with higher doses causing a greater reduction in tacrolimus levels. goodrx.com The potential mechanism involves the induction of the CYP450 3A4/5 enzyme system by corticosteroids, leading to increased clearance of tacrolimus. drugs.com One large observational study in kidney transplant patients found that steroids were associated with an increased tacrolimus clearance of 3% to 11.8%. drugs.com Therefore, when these drugs are used concomitantly, closer monitoring of tacrolimus blood concentrations may be necessary. drugs.com
Table 1: Summary of Interactions with Immunosuppressants
| Interacting Drug | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| Cyclosporine | Competitive inhibition of CYP3A4 metabolism. drugs.com Enhancement of intestinal P-glycoprotein function and decreased bile secretion (based on animal studies). nih.gov | Increased plasma concentrations of both drugs, raising toxicity risk (e.g., seizures, renal dysfunction). goodrx.comdrugs.comsinglecare.com Decreased oral bioavailability and efficacy of cyclosporine. goodrx.comsinglecare.comnih.gov |
| Tacrolimus | Induction of CYP450 3A4/5 by methylprednisolone. drugs.com | Decreased plasma concentration of tacrolimus, leading to reduced efficacy and potential for organ rejection. goodrx.comdrugs.com |
Interactions with Antidiabetics
A well-established effect of glucocorticoids, including methylprednisolone, is their ability to induce hyperglycemia. e-enm.org This occurs through several mechanisms, including the promotion of gluconeogenesis, an increase in insulin resistance in peripheral tissues like muscle and adipose tissue, and antagonism of insulin's metabolic effects, particularly in the postprandial state. nih.govadcesconnect.orgnih.gov This inherent pharmacodynamic effect leads to significant interactions with all classes of antidiabetic medications, as it directly opposes their glucose-lowering actions. goodrx.comdrugs.com
Metformin: Corticosteroids like methylprednisolone can diminish the therapeutic efficacy of metformin by elevating blood glucose levels. goodrx.comgoodrx.com This can lead to hyperglycemia in patients whose diabetes was previously well-controlled. goodrx.com The mechanism is a direct pharmacodynamic antagonism, where methylprednisolone's hyperglycemic effects counteract metformin's action of improving insulin sensitivity and inhibiting hepatic glucose production. nih.gov Close monitoring of blood glucose is often recommended when these agents are used together. drugs.com
Sulfonylureas and Meglitinides: Methylprednisolone can reduce the effectiveness of sulfonylureas (e.g., glimepiride, glyburide) and meglitinides by increasing blood glucose levels. goodrx.comdrugs.com While these drugs work by stimulating the pancreas to release more insulin, their utility in managing glucocorticoid-induced hyperglycemia can be limited. adcesconnect.org The increased insulin resistance caused by methylprednisolone may blunt the effect of the additional insulin secreted. Furthermore, using these agents carries a risk of hypoglycemia, which can be a concern. adcesconnect.org
Insulin: For patients on insulin therapy, the introduction of methylprednisolone can significantly increase insulin requirements. drugs.com The glucocorticoid-induced insulin resistance and increased glucose production mean that higher doses of exogenous insulin are needed to maintain glycemic control. nih.govdrugs.com
Table 2: Summary of Interactions with Antidiabetics
| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| General Antidiabetics | Pharmacodynamic antagonism: Methylprednisolone increases glucose production and insulin resistance. e-enm.orgadcesconnect.orgnih.gov | Diminished efficacy of the antidiabetic agent, leading to hyperglycemia or loss of glycemic control. goodrx.comdrugs.comdrugs.com |
| Metformin | Methylprednisolone-induced hyperglycemia counteracts metformin's glucose-lowering effects. goodrx.comgoodrx.com | Reduced effectiveness of metformin. goodrx.com |
| Sulfonylureas (e.g., Glimepiride) | Methylprednisolone-induced hyperglycemia opposes the insulin-secreting action of sulfonylureas. drugs.com | Reduced effectiveness of sulfonylureas. drugs.com |
| Insulin | Methylprednisolone increases insulin resistance and glucose production. nih.govdrugs.com | Increased exogenous insulin requirements to maintain glycemic control. drugs.com |
Future Research Directions and Translational Perspectives
Biomarker Identification for Therapeutic Response and Adverse Events
The identification of reliable biomarkers is a critical step toward optimizing methylprednisolone (B1676475) 17-hemisuccinate therapy. Research is increasingly focused on discovering molecular indicators that can predict how a patient will respond to treatment and their likelihood of developing adverse effects.
In pediatric acute respiratory distress syndrome (ARDS), for instance, studies have explored the impact of intravenous methylprednisolone on a range of inflammatory biomarkers. nih.gov By measuring changes in cytokine levels, cell counts, and coagulation parameters, researchers aim to develop models that can predict disease severity and outcomes, thereby guiding therapeutic decisions. nih.gov For example, a pilot study in pediatric ARDS patients measured inflammatory cytokines and coagulation parameters at the start of treatment and on day 7 to assess the effects of methylprednisolone. nih.gov Similarly, studies investigating the effects of glucocorticoids like dexamethasone (B1670325) have shown that prenatal exposure can lead to lasting changes in metabolic gene expression, suggesting that certain epigenetic markers could predict susceptibility to conditions like hypercholesterolemia later in life. mdpi.com
Personalized Medicine Approaches based on Pharmacogenomics and Chronobiology
The "one-size-fits-all" approach to medicine is gradually being replaced by personalized strategies that consider an individual's unique genetic makeup and biological rhythms.
Pharmacogenomics , the study of how genes affect a person's response to drugs, holds immense promise for tailoring methylprednisolone 17-hemisuccinate therapy. Variations in the gene encoding the glucocorticoid receptor (GR), known as NR3C1, can lead to different isoforms of the receptor, such as hGRα and hGRβ. nih.gov These isoforms can have different sensitivities to glucocorticoids and can influence the transcriptional response to the drug. nih.gov Understanding these genetic variations could help predict a patient's response and guide dosing strategies.
Chronobiology , the study of biological rhythms, is another important aspect of personalized medicine. The body's response to glucocorticoids can vary depending on the time of day they are administered, due to the natural circadian rhythm of cortisol secretion. nih.gov Research has shown that the timing of methylprednisolone administration can impact its effectiveness and side effect profile. nih.govnih.gov Future studies will likely focus on optimizing dosing schedules based on individual chronotypes to enhance therapeutic efficacy and reduce adverse events.
Development of Novel Glucocorticoid Agonists with Improved Safety Profiles
A major goal in glucocorticoid research is the development of new agonists that retain the anti-inflammatory properties of traditional glucocorticoids while having a better safety profile. benthamdirect.comnih.gov The debilitating side effects associated with long-term glucocorticoid use have driven the search for "dissociated" agonists that can separate the desired anti-inflammatory effects from the unwanted metabolic and other side effects. benthamdirect.comnih.gov
Recent research has focused on developing selective glucocorticoid receptor modulators (SEGRMs) and partial agonists. nih.gov These compounds are designed to selectively activate or inhibit specific pathways downstream of the glucocorticoid receptor, with the aim of achieving a more targeted therapeutic effect. nih.govacs.org For example, researchers have developed novel glucocorticoids that show greater potency than existing drugs like dexamethasone and budesonide, with high selectivity for the glucocorticoid receptor over other nuclear receptors. acs.org These new compounds have demonstrated a significant reduction in inflammatory markers in animal models. acs.org
Integration of In Silico Modeling with Experimental Research
Computational, or in silico, modeling is becoming an indispensable tool in drug development and research. These models can simulate complex biological processes and predict how a drug will behave in the body, helping to streamline the research process and reduce the need for extensive experimental testing.
For this compound, in silico models are being used to understand its pharmacokinetic and pharmacodynamic properties. nih.gov For instance, physiologically-based biopharmaceutics modeling (PBBM) can be used to simulate drug absorption, distribution, metabolism, and excretion. mdpi.com Molecular dynamics simulations have been employed to investigate the binding of the glucocorticoid receptor to DNA, providing insights into the mechanisms of gene regulation. nih.gov Furthermore, computational studies are being used to predict the skin permeability of corticosteroids and to design novel drug delivery systems. mdpi.com The integration of these computational approaches with experimental data allows for a more comprehensive understanding of the drug's action and can guide the development of new therapeutic strategies. mdpi.com
Expanding Therapeutic Applications through Advanced Targeted Delivery Systems
Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic-organic hybrid nanoparticles, are being explored as carriers for glucocorticoids. nih.govmdpi.commdpi.com These nanoparticles can be designed to have specific properties, such as a sustained-release profile, and can be targeted to specific cells or tissues. oncotarget.comnih.gov For example, researchers have developed methylprednisolone-loaded nanoparticles that can be embedded in a fibrin (B1330869) gel for localized delivery to the site of a spinal cord injury. nih.gov Another approach involves conjugating the glucocorticoid to a targeting moiety, such as lysozyme, to enhance its delivery to the kidneys. mdpi.com These advanced delivery systems have the potential to significantly improve the therapeutic index of this compound and expand its use to new applications. nih.govtandfonline.commdpi.com
Long-Term Outcome Studies and Real-World Evidence Synthesis in Research
While clinical trials provide valuable information about the efficacy and safety of a drug under controlled conditions, long-term outcome studies and the analysis of real-world evidence are crucial for understanding its effectiveness and safety in everyday clinical practice.
For this compound, long-term studies are needed to assess the risks and benefits of prolonged therapy, particularly in chronic inflammatory and autoimmune diseases. Real-world evidence, gathered from electronic health records, claims databases, and patient registries, can provide insights into how the drug is being used in different patient populations and can help to identify rare or long-term side effects that may not have been apparent in clinical trials. nih.gov The synthesis of this real-world data can help to inform clinical guidelines and support evidence-based decision-making.
Q & A
Q. How to optimize figures and tables for clarity in this compound research?
- Methodological Answer : Use vector-based graphics (e.g., .svg) for chemical structures and degradation pathways. Tables should include mean ± SD, n-values, and statistical annotations (e.g., asterisks for p < 0.05). For HPLC chromatograms, label peaks with retention times and area percentages. Follow journal-specific guidelines for resolution (≥ 300 dpi) and font sizes (≥ 8 pt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
